1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that features a pyrrolidine ring and an oxolan-2-yl moiety
Preparation Methods
The synthesis of 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxolan-2-yl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can bind to certain proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Oxolan derivatives: Compounds with the oxolan moiety may exhibit comparable chemical reactivity.
Urea derivatives: These compounds often have similar pharmacological properties. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-6-7-13(10-15(12)20-8-2-5-16(20)21)19-17(22)18-11-14-4-3-9-23-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASYVQJVFABHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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